Phenoxy(pyrrolidin-2-yl)phosphinic acid
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Overview
Description
Phenoxy(pyrrolidin-2-yl)phosphinic acid is an organophosphorus compound with the molecular formula C10H14NO3P. It is known for its unique structure, which includes a phenoxy group attached to a pyrrolidin-2-yl ring via a phosphinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenoxy(pyrrolidin-2-yl)phosphinic acid typically involves the reaction of phenol with pyrrolidine and a phosphinic acid derivative. One common method includes the condensation of phenol with pyrrolidine-2-phosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Phenoxy(pyrrolidin-2-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various phenoxy derivatives .
Scientific Research Applications
Phenoxy(pyrrolidin-2-yl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorous metabolism.
Mechanism of Action
The mechanism of action of phenoxy(pyrrolidin-2-yl)phosphinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various physiological effects .
Comparison with Similar Compounds
Phenylphosphinic acid: Similar in structure but lacks the pyrrolidin-2-yl group.
Pyrrolidinylphosphonic acid: Contains the pyrrolidin-2-yl group but lacks the phenoxy group.
Phenoxyphosphonic acid: Contains the phenoxy group but lacks the pyrrolidin-2-yl group.
Uniqueness: Phenoxy(pyrrolidin-2-yl)phosphinic acid is unique due to the presence of both the phenoxy and pyrrolidin-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds .
Properties
IUPAC Name |
phenoxy(pyrrolidin-2-yl)phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO3P/c12-15(13,10-7-4-8-11-10)14-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSSCIORWSJOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)P(=O)(O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99305-82-5 |
Source
|
Record name | Phenoxy(pyrrolidin-2-yl)phosphinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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